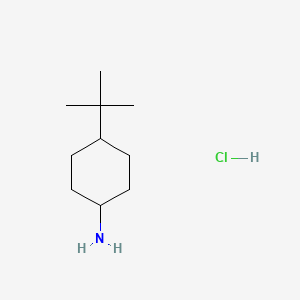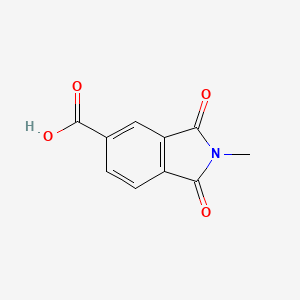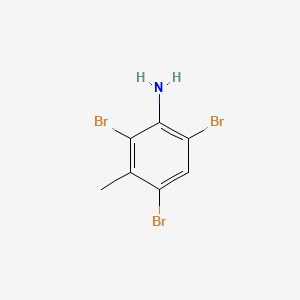
3-Methyl-2,4,6-tribromoaniline
Übersicht
Beschreibung
3-Methyl-2,4,6-tribromoaniline is a halogenated organic compound . It has a molecular weight of 343.84 and its IUPAC name is 2,4,6-tribromo-3-methylphenylamine .
Synthesis Analysis
The synthesis of 3-Methyl-2,4,6-tribromoaniline could be similar to the synthesis of 2,4,6-tribromoaniline. Aniline undergoes nucleophilic substitution with bromine, even in cold conditions. The bromine atoms enter at the two ortho positions and the para position with the formation of 2,4,6-tribromoaniline .Molecular Structure Analysis
The InChI code for 3-Methyl-2,4,6-tribromoaniline is 1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .Physical And Chemical Properties Analysis
3-Methyl-2,4,6-tribromoaniline is a solid substance . Its molecular weight is 343.84 .Wissenschaftliche Forschungsanwendungen
Combustion in Flame Retardants
3-Methyl-2,4,6-tribromoaniline has been studied for its role in the combustion of flame retardants. Research by Bindra and Narang (1995) in "Chemosphere" evaluated the combustion of 2,4,6-tribromoaniline in the presence of various substances, analyzing the yields of different toxic products formed under different conditions, such as temperature and oxygen levels (Bindra & Narang, 1995).
Bromination Reactions in Organic Chemistry
Another significant application of 3-Methyl-2,4,6-tribromoaniline is in bromination reactions. Mukarramov (2014) in the "American Chemical Science Journal" studied the reactions of hydrochlorides of dihydropyrimidine-4-ones with N-bromosuccinimide and bromine, providing insights into electrophilic substitution reactions and the formation of perbromides, highlighting the chemical reactivity of bromo derivatives including 3-Methyl-2,4,6-tribromoaniline (Mukarramov, 2014).
Identification in Wine Spoilage
In the field of food chemistry, 3-Methyl-2,4,6-tribromoaniline has been identified as a compound related to 'musty' or 'corked' odors in wine. Chatonnet et al. (2004) in the "Journal of Agricultural and Food Chemistry" discussed how this compound, through its derivatives, can impact the quality of wine, indicating its significance in the food industry and the need for quality control measures (Chatonnet et al., 2004).
Spectroscopic and Structural Analysis
3-Methyl-2,4,6-tribromoaniline has also been the subject of spectroscopic and structural analysis. Haruna et al. (2016) in the "Journal of Molecular Structure" conducted a comparative electronic and spectroscopic analysis of this compound, highlighting its electronic and structural properties, which are essential for understanding its chemical behavior and potential applications (Haruna et al., 2016).
Electrochemical Oxidation Studies
The electrochemical properties of 3-Methyl-2,4,6-tribromoaniline have been explored, particularly in relation to its oxidation kinetics. Brillas et al. (1984) in the "Journal of Electroanalytical Chemistry" investigated its electrochemical oxidation in acid medium, providing insights into its potential applications in electrochemical processes (Brillas et al., 1984).
Safety and Hazards
The safety data sheet for 2,4,6-tribromoaniline, a similar compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It’s reasonable to assume that 3-Methyl-2,4,6-tribromoaniline would have similar hazards.
Eigenschaften
IUPAC Name |
2,4,6-tribromo-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKZKWJNMBNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221887 | |
| Record name | 3-Methyl-2,4,6-tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71642-16-5 | |
| Record name | 2,4,6-Tribromo-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71642-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2,4,6-tribromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071642165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71642-16-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2,4,6-tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



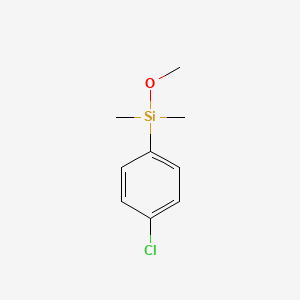
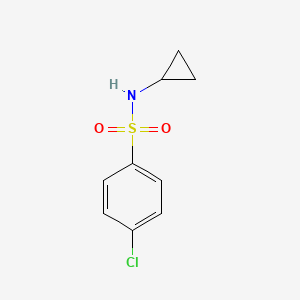
![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)
![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)
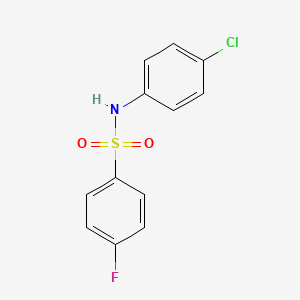
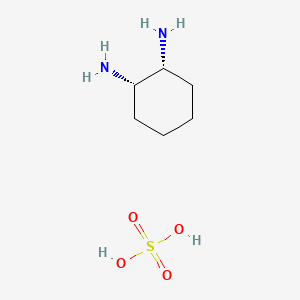


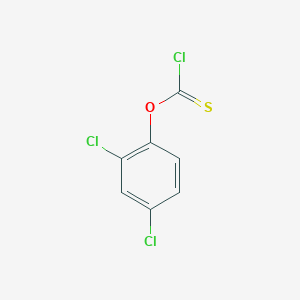
![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)

